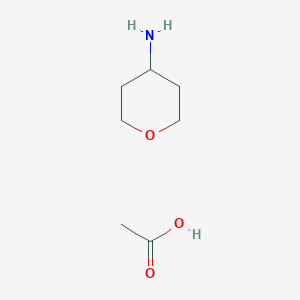

Tetrahydro-2H-pyran-4-amine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSOUIEDDDQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656978 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005498-91-8 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-4-amine acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP9B6A9SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydro-2H-pyran-4-amine Acetate

Introduction: The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. As a saturated heterocyclic system, it offers a three-dimensional structure that can effectively probe the binding pockets of biological targets. Tetrahydro-2H-pyran-4-amine, in particular, serves as a crucial building block for a multitude of pharmacologically active agents, enabling the introduction of a basic nitrogen center for key molecular interactions. This guide provides an in-depth exploration of the primary synthetic pathways to Tetrahydro-2H-pyran-4-amine, with a specific focus on the preparation of its acetate salt, a form often favored for its handling and formulation properties.

Primary Synthetic Pathway: Reductive Amination of Tetrahydro-4H-pyran-4-one

The most direct and widely employed route to Tetrahydro-2H-pyran-4-amine is the reductive amination of the readily available starting material, Tetrahydro-4H-pyran-4-one. This versatile reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of this transformation, influencing selectivity, yield, and operational simplicity.

Reaction Mechanism

The reductive amination process begins with the nucleophilic attack of ammonia on the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This is followed by dehydration to form an imine intermediate. The subsequent reduction of this imine yields the final product, Tetrahydro-2H-pyran-4-amine.

Caption: General mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The selection of the reducing agent is a pivotal decision in designing a reductive amination protocol. Several hydride donors are commonly used, each with distinct advantages and disadvantages.

| Reducing Agent | Key Characteristics | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | A strong, cost-effective reducing agent. | Inexpensive and readily available. | Can reduce the starting ketone, often requiring a two-step process where the imine is pre-formed. |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, selective for imines over ketones at neutral to slightly acidic pH. | Allows for convenient one-pot reactions with good selectivity. | Highly toxic and generates cyanide waste, requiring careful handling and disposal. |

| Sodium Triacetoxyborohydride (STAB) | A mild and highly selective reducing agent. | Excellent selectivity for a wide range of substrates, less toxic than NaBH₃CN, and tolerates acid-sensitive functional groups.[1][2] | More expensive than NaBH₄. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | Utilizes hydrogen gas and a metal catalyst. | Often provides high yields and is scalable for industrial production. | Requires specialized high-pressure equipment and can be sensitive to catalyst poisoning. |

For laboratory-scale synthesis where safety and selectivity are paramount, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[1][2]

Detailed Experimental Protocol: Reductive Amination using STAB

This protocol details a reliable one-pot synthesis of Tetrahydro-2H-pyran-4-amine using sodium triacetoxyborohydride.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium acetate

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in DCE or DCM, add ammonium acetate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.

Alternative Synthetic Pathways

While reductive amination is the most common approach, other methods have been developed, which can be advantageous in specific contexts.

Reduction of 4-Azidotetrahydropyran

This pathway involves the conversion of a 4-hydroxy-tetrahydropyran to a 4-azido intermediate, which is then reduced to the amine. This method is particularly useful for producing sp³-rich scaffolds in drug discovery.[3]

Caption: Synthesis via 4-azidotetrahydropyran intermediate.

Decomposition of 4-Hydrazinotetrahydropyran

An alternative route involves the synthesis of a 4-hydrazinotetrahydropyran intermediate, which is subsequently decomposed to the desired amine. This method has been patented for the industrial production of 4-aminotetrahydropyran and its salts.[4]

Reaction Scheme:

This process typically involves reacting a 4-substituted tetrahydropyran (e.g., with a sulfonate leaving group) with hydrazine, followed by decomposition of the resulting hydrazino-intermediate using a catalyst such as Raney nickel.[4]

Synthesis of the Acetate Salt

For pharmaceutical applications, the free amine is often converted to a salt to improve its stability, solubility, and handling properties. The acetate salt is a common choice.

Protocol for Acetate Salt Formation

From the Free Amine:

-

Dissolve the crude or purified Tetrahydro-2H-pyran-4-amine in a suitable solvent such as ethyl acetate or isopropanol.

-

Add a stoichiometric amount (1.0 eq) of glacial acetic acid dropwise with stirring.

-

The acetate salt will often precipitate from the solution. If not, the solvent can be partially evaporated or a less polar co-solvent (e.g., hexane) can be added to induce precipitation.

-

Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

From the Hydrochloride Salt:

If the amine is isolated as a hydrochloride salt, it can be converted to the acetate salt.

-

Dissolve the hydrochloride salt in a minimal amount of water.

-

Neutralize the solution with a base such as sodium bicarbonate or a mild organic base until the pH is basic, liberating the free amine.

-

Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic extract and proceed with the acetate salt formation as described above.

Purification and Characterization

Purification of Tetrahydro-2H-pyran-4-amine acetate is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/hexane.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of this compound is a well-established process, with reductive amination of Tetrahydro-4H-pyran-4-one being the most efficient and scalable route. The choice of reducing agent, particularly sodium triacetoxyborohydride, allows for a safe, selective, and high-yielding one-pot procedure suitable for both laboratory and industrial settings. Alternative pathways offer additional flexibility for specific synthetic strategies. The straightforward conversion of the free amine to its acetate salt provides a stable and handleable final product, making it a valuable building block for the development of novel therapeutics.

References

- Harada, T., et al. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same. U.S. Patent 7,365,215 B2.

-

PubChem (2023). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Lenden, P. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

-

ZaiQi Bio-Tech. 4-Aminotetrahydropyran. Available at: [Link]

-

Lumen Learning. Preparation of Amines. Organic Chemistry II. Available at: [Link]

-

Chemistry Steps. Preparation of Amines. Available at: [Link]

-

Horvath, A. (2011). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Johnson Matthey. Available at: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

Pudlo, M., et al. (2018). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 23(11), 2993. Available at: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Koptyug, I. V., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Applied Magnetic Resonance, 52(12), 1545–1562. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: [Link]

- Google Patents. Production method for tetrahydro-2h-pyran derivative.

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Organic Syntheses. (S)-(-)-N-(1-PHENYLETHYL)PHTHALIMIDE. Available at: [Link]

-

NIH. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

"Tetrahydro-2H-pyran-4-amine acetate" chemical properties and structure

An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the acetate salt of a saturated heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. The tetrahydropyran (THP) motif is increasingly utilized as a bioisostere for less favorable functionalities, offering improvements in physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. It is intended to serve as a technical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and practical, field-proven insights into its use.

Chemical Identity and Physicochemical Properties

This compound is an organic salt composed of the protonated form of Tetrahydro-2H-pyran-4-amine and an acetate counter-ion. The presence of the acetate salt form often enhances the stability and handling characteristics of the parent amine, making it more amenable to storage and use in various synthetic applications.

Chemical Structure

The core structure consists of a six-membered tetrahydropyran ring with an amino group at the C4 position. The positive charge on the ammonium group is balanced by the negative charge of the acetate ion.

Caption: Structure of this compound.

Physicochemical Data

The key identifiers and computed properties for this compound are summarized below. These values are essential for experimental design, reaction stoichiometry, and analytical characterization.[1][2][3]

| Property | Value | Source |

| IUPAC Name | acetic acid;oxan-4-amine | PubChem[1] |

| CAS Number | 1005498-91-8 | ChemWhat[2] |

| Molecular Formula | C₇H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)O.C1COCCC1N | PubChem[1] |

| Component Compounds | CID 419223 (4-Aminotetrahydropyran) CID 176 (Acetic Acid) | PubChem[1] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |

Synthesis and Purification

The synthesis of Tetrahydro-2H-pyran-4-amine typically proceeds via reductive amination of the corresponding ketone, tetrahydropyran-4-one. This method is robust and widely employed in industrial and academic settings. The subsequent formation of the acetate salt is a straightforward acid-base reaction.

Synthetic Pathway: Reductive Amination

The core of the synthesis involves the reaction of tetrahydropyran-4-one with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. A common and effective protocol utilizes ammonium acetate as both the ammonia source and a catalyst, with a reducing agent like sodium cyanoborohydride.[4]

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is preferred because it is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct (tetrahydro-4-pyranol). The causality here is the reduced hydridic character of NaBH₃CN compared to stronger reducing agents like sodium borohydride (NaBH₄), which allows it to remain largely unreactive at the slightly acidic pH required for imine formation.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.

Materials:

-

Tetrahydropyran-4-one

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Acetic acid

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol under a nitrogen atmosphere.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents rapid gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC (e.g., using a 10% methanol in dichloromethane eluent and staining with potassium permanganate).

-

Workup:

-

Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar byproducts.

-

Basify the aqueous layer to pH >12 with 6M NaOH.

-

Extract the product (free amine) into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

-

Salt Formation: Dissolve the crude Tetrahydro-2H-pyran-4-amine in a minimal amount of diethyl ether. Add a stoichiometric amount (1.0 eq) of acetic acid dropwise with stirring.

-

Purification: The acetate salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry and Drug Development

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery. Its non-planar, sp³-rich nature provides a three-dimensional architecture that can improve binding interactions with complex biological targets.[5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and its presence often enhances aqueous solubility and metabolic stability compared to analogous carbocyclic or aromatic systems.[6]

Key Advantages of the THP-amine Scaffold:

-

Improved Physicochemical Properties: Often used to replace less desirable groups (e.g., morpholines or thiomorpholines) to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Vector for Further Synthesis: The primary amine serves as a versatile chemical handle for elaboration into a wide array of functional groups, including amides, sulfonamides, and ureas, enabling the rapid generation of compound libraries for screening.[5]

-

Bioisosteric Replacement: The THP ring is a common bioisostere for phenyl rings, providing a means to escape flatland and explore new chemical space with improved drug-like properties.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the pyran ring (typically in the δ 1.5-4.0 ppm range). A sharp singlet for the acetate methyl group (around δ 1.9-2.1 ppm). A broad signal for the ammonium protons. |

| ¹³C NMR | Four distinct signals for the pyran ring carbons. A signal for the acetate methyl carbon and a downfield signal for the carboxylate carbon. |

| FT-IR | Broad N-H stretching bands for the ammonium group (~3000-3200 cm⁻¹). C-O stretching for the ether (~1050-1150 cm⁻¹). Strong C=O stretching for the carboxylate (~1550-1610 cm⁻¹). |

| Mass Spec (ESI+) | Detection of the protonated free amine [M+H]⁺ at m/z corresponding to C₅H₁₂NO⁺ (102.09). |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred as it will show the ammonium and acetate protons. In D₂O, the ammonium protons will exchange with deuterium and become invisible.

-

Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform additional experiments like ¹³C NMR, DEPT, COSY, and HSQC to fully elucidate the structure and confirm assignments.

Safety, Handling, and Storage

General Safety Precautions: [7][8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or 29 CFR 1910.133).[7][8]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[7]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

-

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]

-

Skin: Wash off immediately with plenty of soap and water.[7][9]

-

Inhalation: Move the victim to fresh air and keep at rest in a comfortable breathing position.[7][9]

-

| Hazard Information (Inferred from Related Compounds) | |

| GHS Classification | Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific target organ toxicity (single exposure) - Respiratory system.[8][9] |

| Signal Word | Danger / Warning[7][8][9] |

| Hazard Statements | May cause skin irritation or severe burns. Causes serious eye damage. May cause respiratory irritation.[8][9] |

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Recommended storage temperature is 2-8°C (refrigerator).[3]

Conclusion

This compound is a valuable and versatile reagent for drug discovery and organic synthesis. Its favorable physicochemical properties, conferred by the sp³-rich THP scaffold, make it an attractive component for designing next-generation therapeutics. Understanding its synthesis, properties, and handling is crucial for leveraging its full potential in a research and development setting. This guide provides the foundational and practical knowledge necessary for scientists to confidently incorporate this important building block into their synthetic programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemWhat. 4-Aminotetrahydro-2H-pyran acetate CAS#: 1005498-91-8. [Link]

-

Pharmaffiliates. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information for various chemical syntheses. [Link]

-

Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

-

Capot Chemical. This compound. [Link]

-

RSC Advances. A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. [Link]

- Google Patents. Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

SpectraBase. tetrahydro-2H-pyran-4-carboxylic acid - Spectrum. [Link]

Sources

- 1. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer a compelling alternative to traditional aromatic rings, often imparting improved physicochemical properties such as enhanced solubility, metabolic stability, and superior pharmacokinetic profiles. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-4-amine acetate (CAS Number: 1005498-91-8), a versatile and increasingly utilized intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and critical role in the construction of complex molecular architectures destined for therapeutic applications.

Physicochemical and Structural Characteristics

This compound is the acetate salt of the free base, 4-aminotetrahydropyran. The salt form is often preferred in laboratory settings due to its enhanced stability and handling properties as a solid, compared to the potentially liquid and more volatile free amine.

The core structure features a saturated six-membered ring containing an oxygen atom, with an amino group at the C4 position. This arrangement has profound implications for its utility:

-

Improved Aqueous Solubility: The ether oxygen and the ammonium group can act as hydrogen bond acceptors and donors, respectively, which generally improves the solubility of molecules containing this fragment in aqueous media.

-

Metabolic Stability: The saturated nature of the pyran ring makes it less susceptible to oxidative metabolism compared to aromatic rings, a desirable trait for increasing a drug candidate's half-life.[1]

-

Three-Dimensional Conformation: The tetrahydropyran ring adopts a chair conformation, providing a rigid, non-planar scaffold. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| CAS Number | 1005498-91-8 | [2] |

| Molecular Formula | C₇H₁₅NO₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| IUPAC Name | acetic acid;oxan-4-amine | [2] |

| Synonyms | 4-Aminotetrahydro-2H-pyran acetate | [2] |

| Appearance | Typically a solid | [3] |

| Storage | 2-8°C, Sealed in a dry environment |

Synthesis and Manufacturing Pathways

The synthesis of this compound is a two-step process: the formation of the core amine followed by salt formation. The primary industrial route to Tetrahydro-2H-pyran-4-amine involves the reductive amination of the readily available ketone, Tetrahydro-4H-pyran-4-one.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-amine

This protocol is a representative method based on established chemical literature for reductive amination.[4]

Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one

-

Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source. This can be aqueous ammonia, ammonium acetate, or a related ammonium salt (a significant molar excess is often used).

-

Reducing Agent Addition: Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst). A patent describes a method using tetrahydropyran-4-one, ammonium acetate, and sodium cyanoborohydride in ethanol, although the reported yield was modest.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up and Isolation:

-

If a catalyst was used, filter it off.

-

Carefully quench any remaining reducing agent.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous work-up, typically involving partitioning the residue between an organic solvent (like dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., NaOH solution) to ensure the amine is in its free base form.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.

-

-

Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Experimental Protocol: Formation of the Acetate Salt

Step 2: Acetate Salt Formation

-

Dissolution: Dissolve the purified Tetrahydro-2H-pyran-4-amine (1 equivalent) in a suitable organic solvent, such as ethyl acetate, diethyl ether, or isopropanol.

-

Acid Addition: Slowly add a solution of glacial acetic acid (1 equivalent) in the same solvent to the stirred amine solution.

-

Precipitation and Isolation: The acetate salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.

-

Collection and Drying: Collect the solid precipitate by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain this compound as a solid.

Reactivity and Role in Drug Design

The chemical reactivity of Tetrahydro-2H-pyran-4-amine is dominated by the nucleophilic character of the primary amine.[3] This amine readily participates in a wide range of chemical transformations, making it a versatile building block for creating libraries of compounds.

Caption: Common reactions of the 4-aminotetrahydropyran scaffold.

The true value of this scaffold lies in its application in medicinal chemistry. The tetrahydropyran ring is considered a "privileged" structure, meaning it is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Its incorporation into drug candidates is a strategic choice to enhance drug-like properties. For instance, replacing a gem-dimethyl group with a spiro-tetrahydropyran can improve aqueous solubility without a significant penalty in permeability.

While specific marketed drugs containing this exact fragment are not readily identifiable in the public domain, the Fmoc-protected derivative, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is highlighted as a key building block in peptide synthesis and in the development of novel therapeutics for anti-cancer and anti-viral research.[5] This underscores the importance of the 4-aminotetrahydropyran core in constructing complex and biologically active molecules.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control. While a public database of the complete spectra for this specific salt is not available, the expected spectroscopic features can be predicted based on its structure and data from the free amine and related compounds.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the pyran ring protons, typically in the range of 1.5-4.0 ppm. The protons adjacent to the ring oxygen (at the C2 and C6 positions) would be the most downfield. A broad singlet corresponding to the ammonium protons (-NH₃⁺) would also be present. The acetate counterion would exhibit a sharp singlet for its methyl protons at approximately 1.9 ppm.

-

¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyran ring and the methyl and carbonyl carbons of the acetate. The carbons attached to the oxygen (C2 and C6) would appear most downfield among the ring carbons.

-

FT-IR: The infrared spectrum would show characteristic N-H stretching vibrations for the ammonium group (typically broad bands in the 2800-3200 cm⁻¹ region), C-H stretching of the aliphatic ring, and a prominent C-O stretch for the ether linkage. A strong absorption corresponding to the carboxylate (COO⁻) of the acetate ion would also be present.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a prominent peak for the free amine cation [C₅H₁₁NO + H]⁺ at m/z 102.1.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are paramount. The safety profile of this compound should be considered similar to its components and related amine salts.

Hazard Identification:

-

Based on data for related compounds, it should be handled as a substance that can cause skin irritation and serious eye damage.[1][6]

-

Amine compounds can be corrosive.[1]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[1]

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is often between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for intended reactions).

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses some of the most pressing challenges in modern drug discovery. Its inherent properties—a three-dimensional, metabolically robust scaffold that enhances solubility—make it a highly attractive component for the synthesis of new chemical entities. This guide has provided a technical foundation for understanding its properties, synthesis, and application. For researchers and scientists in the pharmaceutical and related industries, a thorough understanding of such privileged scaffolds is essential for the continued development of safer and more effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44118770, this compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1005498-91-8 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

-

SciELO México. (n.d.). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

"Tetrahydro-2H-pyran-4-amine acetate" molecular weight and formula

An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate for Advanced Research Applications

Introduction

This compound is a specialized chemical compound that serves as a crucial building block in the landscape of modern medicinal chemistry. As a salt of the parent amine, tetrahydropyran-4-amine, it offers distinct advantages in terms of handling, stability, and solubility, making it a preferred reagent for complex organic synthesis. The tetrahydropyran (THP) moiety itself is a privileged scaffold in drug design, appearing in numerous natural products and synthetic drugs due to its favorable metabolic stability and ability to engage in hydrogen bonding. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its molecular properties, synthesis, applications, and handling protocols, designed for researchers and professionals in drug development.

Section 1: Core Molecular and Physicochemical Profile

This compound is an organic salt consisting of a protonated Tetrahydro-2H-pyran-4-amine cation and an acetate anion. The presence of the acetate counter-ion significantly influences the compound's physical properties compared to its free base form, often rendering it a more crystalline, stable, and water-soluble solid, which are desirable traits for both storage and reaction setup.

The core structure features a saturated six-membered oxygen-containing heterocycle (the tetrahydropyran ring) with an amine group at the 4-position. This specific substitution pattern makes it a versatile synthon, where the amine group serves as a key nucleophilic handle for derivatization and molecular elaboration.

Data Summary: Physicochemical Properties

A compilation of key identifiers and computed properties for this compound is presented below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1005498-91-8 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO₃ | Pharmaffiliates, PubChem[1][2] |

| Component Formula | C₅H₁₁NO · C₂H₄O₂ | ChemWhat[3] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| IUPAC Name | acetic acid;oxan-4-amine | PubChem[1] |

| Synonyms | 4-Aminotetrahydro-2H-pyran acetate | ChemWhat[3] |

| Computed XLogP3-AA | -1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Section 2: Synthesis and Characterization

The synthesis of amine-substituted heterocyclic compounds is a cornerstone of medicinal chemistry. The preparation of Tetrahydro-2H-pyran-4-amine and its subsequent conversion to the acetate salt involves well-established chemical transformations.

Part 2.1: Synthesis Pathway

A common and efficient method for synthesizing the parent amine is through the reductive amination of Tetrahydro-4H-pyran-4-one[4]. This ketone is a readily available starting material. The transformation introduces the critical amine functionality at the C4 position. The choice of a reductive amination protocol is driven by its high efficiency and control over the reaction process. The final step involves a simple acid-base reaction with acetic acid to form the stable acetate salt.

Below is a conceptual workflow illustrating this synthetic strategy.

Caption: Conceptual workflow for the synthesis of this compound via reductive amination.

Part 2.2: Analytical Characterization Protocol: Purity Assessment by HPLC

To ensure the quality and suitability of the synthesized compound for subsequent applications, a robust analytical protocol is necessary. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Objective: To determine the purity of a synthesized batch of this compound.

Methodology:

-

Standard & Sample Preparation:

-

Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

-

Prepare a working standard for analysis at approximately 0.1 mg/mL by diluting the stock solution.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for polar organic molecules like the target compound.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 210 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary to capture the amide and carboxylate end-absorbance.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and a flat baseline with minimal secondary peaks would confirm the high purity of the sample. The use of a standard C18 column and a common mobile phase modifier like TFA makes this method reproducible across different laboratories.

Section 3: Applications in Drug Development

The tetrahydropyran scaffold is a cornerstone of modern drug design, valued for its low lipophilicity, metabolic stability, and its role as a hydrogen bond acceptor.[5] The introduction of a 4-amino group transforms this scaffold into a potent and versatile building block for creating libraries of complex molecules.

-

Scaffold for Kinase Inhibitors: The amine group on this compound can be readily acylated, alkylated, or used in reductive amination reactions to attach the scaffold to other fragments. This is a common strategy in the synthesis of ATP-competitive kinase inhibitors, where the THP ring can occupy regions of the binding site, forming key hydrogen bonds.

-

Building Block for Novel Chemical Entities: In fragment-based drug discovery (FBDD), small, functionalized heterocycles like this are invaluable. The amine provides a reliable attachment point for fragment growing or linking, allowing medicinal chemists to explore the chemical space around an initial hit efficiently.

-

Enhancing Pharmacokinetic Properties: Incorporating a THP ring can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate compared to more lipophilic carbocyclic analogs. Pyran-based structures are found in a wide array of natural and synthetic drugs, highlighting their pharmacological relevance.[6]

Section 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While this compound is not classified as acutely toxic, it is an amine salt and should be handled with appropriate care.

Experimental Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

-

Handling:

-

Conduct all weighing and transfers of the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8][9]

-

Use compatible tools (e.g., stainless steel or glass) for handling.

-

-

Storage:

-

Store the compound in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is typically room temperature, as indicated on the product label.

-

Trustworthiness: These handling guidelines are synthesized from authoritative Safety Data Sheets (SDS) provided by major chemical suppliers.[7][8][9] Adherence to these protocols minimizes risk and ensures the chemical's stability and integrity.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and organic synthesis. Its favorable physicochemical properties, derived from its structure as an acetate salt of a privileged heterocyclic amine, make it a reliable and versatile building block. Understanding its molecular characteristics, synthesis, and proper handling is essential for leveraging its full potential in the research and development of next-generation therapeutics.

References

- 1. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Tetrahydro-2H-pyran-4-amine Acetate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydro-2H-pyran-4-amine acetate (C7H15NO3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this compound. While a complete experimental dataset for this specific salt is not publicly available, this guide presents a robust, predicted analysis based on the well-established spectroscopic behavior of its constituent parts: the tetrahydro-2H-pyran-4-amine cation and the acetate anion.

Introduction: The Structural Elucidation of a Saturated Heterocycle

This compound is a salt composed of a protonated saturated heterocyclic amine and an acetate counterion. The structural characterization of such molecules is fundamental in pharmaceutical development, where purity, identity, and stability are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous identification of this compound.

The core structure, Tetrahydro-2H-pyran-4-amine, is a valuable building block in medicinal chemistry.[4] Its acetate salt form is often utilized to improve solubility and handling properties. Understanding its spectroscopic signature is therefore crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of similar structures and the influence of protonation on the amine group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the methyl protons of the acetate counterion. The protonation of the amine group will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 (CH-N) | ~3.0 - 3.3 | Multiplet | 1H |

| H2, H6 (O-CH₂-C) | ~3.8 - 4.0 (axial) ~3.3 - 3.5 (equatorial) | Multiplets | 4H |

| H3, H5 (C-CH₂-C) | ~1.8 - 2.0 (axial) ~1.4 - 1.6 (equatorial) | Multiplets | 4H |

| -NH₃⁺ | Broad singlet | 3H | |

| Acetate CH₃ | ~1.9 | Singlet | 3H |

Causality behind Experimental Choices: The choice of a suitable deuterated solvent, such as D₂O or DMSO-d₆, is critical. D₂O will lead to the exchange of the -NH₃⁺ protons, causing their signal to disappear, which can be a useful diagnostic tool. In DMSO-d₆, the -NH₃⁺ protons would be observable as a broad singlet. The chemical shifts are predicted based on the deshielding effect of the electronegative oxygen and the positively charged nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (CH-N) | ~45 - 50 |

| C2, C6 (O-CH₂) | ~65 - 70 |

| C3, C5 (C-CH₂) | ~30 - 35 |

| Acetate CH₃ | ~20 - 25 |

| Acetate C=O | ~170 - 175 |

Expertise & Experience: The downfield shift of C4 is attributed to the direct attachment of the electron-withdrawing ammonium group. Similarly, C2 and C6 are deshielded by the adjacent oxygen atom. The acetate carbonyl carbon will appear significantly downfield due to its sp² hybridization and the double bond to oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, the C-O bonds of the ether, and the carboxylate group of the acetate anion.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| C=O Stretch (Acetate) | ~1580 (asymmetric) ~1400 (symmetric) | Strong |

| C-O-C Stretch (Ether) | 1150 - 1050 | Strong |

Trustworthiness: The broadness of the N-H stretching band is a hallmark of the ammonium salt. The position of the carboxylate stretches of the acetate ion is diagnostic of the salt form, as opposed to the sharp C=O stretch of a carboxylic acid which would appear around 1700-1725 cm⁻¹.[5][6][7] The strong C-O-C stretching vibration is characteristic of the pyran ring structure.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the spectrum would be dominated by the protonated molecular ion of the free amine, [M+H]⁺, where M is Tetrahydro-2H-pyran-4-amine.

-

[C₅H₁₁NO + H]⁺ = m/z 102.09

Authoritative Grounding: The molecular weight of the free base, Tetrahydro-2H-pyran-4-amine, is 101.15 g/mol .[4][9][10][11] Protonation adds approximately 1.008 Da, resulting in the expected m/z value.

Predicted Fragmentation Pattern

Collision-induced dissociation (CID) of the m/z 102.09 ion would likely lead to characteristic fragment ions.

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion of Tetrahydro-2H-pyran-4-amine.

Expertise & Experience: The loss of ammonia (NH₃) is a common fragmentation pathway for protonated primary amines. The loss of water (H₂O) can occur through rearrangement. A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation for cyclic ethers, which would lead to the cleavage of the pyran ring.[12][13]

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Acquisition (MS/MS): Select the precursor ion of interest (m/z 102.09) and subject it to CID to obtain the product ion spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, researchers and scientists can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data, which will ultimately serve to validate and refine the predictions made herein.

References

-

PubChem. This compound. [Link]

-

ChemWhat. 4-Aminotetrahydro-2H-pyran acetate CAS#: 1005498-91-8. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Journal of the American Chemical Society. The Vibrational Spectra of the Formate, Acetate, and Oxalate Ions. [Link]

-

ResearchGate. FTIR spectra of sodium acetate solutions of increasing concentration. [Link]

-

Canadian Science Publishing. Transition metal acetates. [Link]

-

University of Calgary. IR: amines. [Link]

-

Rapid Communications in Mass Spectrometry. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. [Link]

-

ResearchGate. Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. [Link]

-

PubChem. 4-Aminotetrahydropyran. [Link]

Sources

- 1. This compound | C7H15NO3 | CID 44118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-アミノテトラヒドロピラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 12. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Tetrahydro-2H-pyran-4-amine Acetate in Modern Synthesis

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the strategic use of saturated heterocyclic scaffolds is paramount to achieving desirable physicochemical and pharmacological properties. Among these, the tetrahydropyran (THP) motif has emerged as a cornerstone in the design of novel molecular entities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Tetrahydro-2H-pyran-4-amine acetate (THP-4-amine acetate), a versatile and increasingly vital synthetic building block.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[1] Its non-planar, saturated nature allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound serves as a readily available and highly functionalized synthon, offering a strategic entry point for the introduction of the valuable 4-aminotetrahydropyran moiety into a diverse range of molecular architectures.

Physicochemical Properties and Characterization

This compound is the acetate salt of 4-aminotetrahydropyran. The salt form enhances the stability and handling characteristics of the parent amine.

| Property | Value | Source |

| CAS Number | 1005498-91-8 | |

| Molecular Formula | C7H15NO3 | |

| Molecular Weight | 161.20 g/mol | |

| IUPAC Name | acetic acid;oxan-4-amine |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydropyran ring, a signal for the methine proton at the C4 position adjacent to the amino group, and a singlet for the methyl protons of the acetate counter-ion.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbon atoms of the tetrahydropyran ring and the carbonyl and methyl carbons of the acetate.

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations from the primary amine, C-O stretching from the ether linkage in the THP ring, and characteristic stretches from the carboxylate group of the acetate anion.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base, 4-aminotetrahydropyran, upon ionization.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a two-step process commencing with the reductive amination of the readily available Tetrahydro-4H-pyran-4-one, followed by the formation of the acetate salt.

Step 1: Reductive Amination of Tetrahydro-4H-pyran-4-one

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the intermediate imine or enamine.[2] For the synthesis of 4-aminotetrahydropyran, various reducing agents and ammonia sources can be employed. While early methods reported low yields, optimization of reaction conditions can significantly improve the efficiency of this transformation.

Optimized Protocol for the Synthesis of 4-Aminotetrahydropyran:

This protocol is based on established principles of reductive amination and aims for a higher yield and purity.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium acetate or aqueous ammonia

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Experimental Protocol:

-

Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous DCM or MeOH in a round-bottom flask, add ammonium acetate (2-3 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise over 30 minutes. The use of STAB is often preferred due to its milder nature and higher selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-aminotetrahydropyran.

Causality Behind Experimental Choices:

-

Choice of Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions compared to sodium borohydride.

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and does not interfere with the reaction.

Diagram of the Reductive Amination Workflow:

Synthetic Utility

The primary amine of this compound can undergo a wide range of chemical transformations, making it a versatile intermediate. Common reactions include:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

These reactions allow for the facile incorporation of the tetrahydropyran motif into a vast array of molecular frameworks, enabling the exploration of new chemical space in drug discovery and materials science.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via reductive amination of a readily available precursor and the synthetic versatility of its primary amine functionality make it an attractive tool for chemists in both academic and industrial settings. The incorporation of the tetrahydropyran scaffold through this synthon offers a reliable strategy for optimizing the properties of novel chemical entities, underscoring its continued importance in the development of new pharmaceuticals and advanced materials.

References

-

PubChem. This compound. [Link]

-

Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

Request PDF. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

-

PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

Sources

The Strategic Incorporation of Tetrahydro-2H-pyran-4-amine Acetate in Modern Drug Discovery: A Technical Guide

Abstract

The tetrahydro-2H-pyran (THP) ring system has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates. This technical guide provides an in-depth analysis of a key exemplar of this structural class: Tetrahydro-2H-pyran-4-amine and its acetate salt. We will explore its synthesis, the causal factors behind its strategic deployment in drug design, and its role in shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic agents. Through a detailed examination of its incorporation into clinically successful drugs, such as the multi-kinase inhibitor Entrectinib, this guide will illuminate the molecular interactions and design principles that make this building block an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: The Rise of Saturated Heterocycles in Drug Design

In the pursuit of novel therapeutics with optimized efficacy and safety profiles, medicinal chemists have increasingly turned to three-dimensional, saturated heterocyclic scaffolds. These structures offer a departure from the often flat, aromatic rings that have historically dominated small molecule drug discovery. The tetrahydro-2H-pyran ring, in particular, has been identified as the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring when two-dimensional systems are included[1]. Its prevalence is not coincidental but rather a direct consequence of its beneficial properties. The oxygen atom within the six-membered ring can act as a hydrogen bond acceptor, improving solubility and target engagement, while the saturated, non-planar structure can enhance metabolic stability and provide vectors for precise substituent placement in three-dimensional space[2][3].

Tetrahydro-2H-pyran-4-amine, and its acetate salt (CAS 1005498-91-8)[4], represents a particularly useful building block. It provides a key amine functionality for further synthetic elaboration, attached to a conformationally well-defined, polar, and metabolically robust scaffold. This guide will delve into the practical and theoretical aspects of its application in medicinal chemistry.

Synthesis and Salt Formation: Establishing a Foundation for Discovery

The efficient and scalable synthesis of key building blocks is paramount in any drug discovery program. Tetrahydro-2H-pyran-4-amine is most commonly synthesized from the readily available starting material, tetrahydro-4H-pyran-4-one.

Synthesis of Tetrahydro-2H-pyran-4-amine

A prevalent and reliable method for the synthesis of the free amine is the reductive amination of tetrahydro-4H-pyran-4-one. This one-pot reaction offers high yields and operational simplicity.

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add an aqueous solution of ammonium formate (approximately 9-10 equivalents)[5].

-

Catalyst Addition: To the resulting solution, add 10% Palladium on carbon (Pd/C) catalyst (approximately 1.2 parts by weight relative to the starting ketone)[5].

-

Reaction Execution: Stir the suspension at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Tetrahydro-2H-pyran-4-amine.

This method provides a direct and efficient route to the desired amine, avoiding the isolation of intermediate imines or oximes.

Formation of Tetrahydro-2H-pyran-4-amine Acetate

For ease of handling, purification, and to improve solid-state properties, the free amine is often converted to a salt. The acetate salt offers good crystallinity and solubility.

-

Dissolution: Dissolve the crude Tetrahydro-2H-pyran-4-amine (1 equivalent) in a suitable solvent such as acetone[6].

-

Acid Addition: Add acetic acid (1.1 equivalents) dropwise to the stirred solution at room temperature[6]. The use of a slight excess of the acid ensures complete salt formation.

-

Precipitation and Isolation: Stir the mixture for one hour. If precipitation occurs, the solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid can be triturated with a non-polar solvent like ether to remove any excess acetic acid and then dried under vacuum to yield the pure this compound.

This straightforward acid-base reaction provides the desired salt in high yield and purity, ready for use in subsequent medicinal chemistry campaigns.

The Physicochemical and Pharmacokinetic Rationale for Employing the Tetrahydropyran Scaffold

The decision to incorporate a specific chemical moiety into a drug candidate is driven by its anticipated impact on the molecule's overall properties. The tetrahydropyran ring is frequently employed to mitigate common liabilities in drug discovery, such as poor solubility and metabolic instability.

Impact on Physicochemical Properties

The introduction of the ether oxygen in the tetrahydropyran ring, as a replacement for a methylene group in a corresponding cyclohexane ring, has a profound effect on a molecule's physicochemical profile.

| Property | Influence of Tetrahydropyran Ring | Causality |

| Aqueous Solubility | Generally Increased | The oxygen atom can act as a hydrogen bond acceptor, improving interactions with water molecules. |

| Lipophilicity (LogP) | Generally Decreased | The polar ether linkage reduces the overall hydrophobicity of the scaffold compared to its carbocyclic analogue. |

| Polar Surface Area (PSA) | Increased | The addition of the oxygen atom contributes to the molecule's polar surface area, which can influence permeability. |

These modifications are critical in the optimization phase of drug discovery, where a fine balance between solubility and permeability is often required for optimal oral bioavailability.

Influence on ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is a key determinant of its clinical success. The tetrahydropyran scaffold is known to positively influence these parameters.

-

Metabolic Stability: Saturated rings, such as tetrahydropyran, are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aromatic counterparts[7]. The replacement of a metabolically labile position on an aromatic ring with a tetrahydropyran moiety is a common strategy to improve a compound's half-life.

-

Permeability: While increased polarity can sometimes reduce passive permeability across cell membranes, the three-dimensional shape and conformational flexibility of the tetrahydropyran ring can still allow for effective transit. Furthermore, the weak basicity of the amine in Tetrahydro-2H-pyran-4-amine allows for the formation of a cationic species at physiological pH, which can be a substrate for uptake transporters.

-

Reduced P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter that can limit the brain penetration of drugs. Studies on the multi-kinase inhibitor Entrectinib, which contains the tetrahydro-2H-pyran-4-ylamino moiety, have shown that it is a weak substrate for P-gp. This property contributes to its excellent central nervous system (CNS) activity, a critical feature for treating brain metastases[8].

The following diagram illustrates the logical flow of how the structural features of the tetrahydropyran ring influence a drug candidate's properties.

Caption: Influence of THP scaffold on drug properties.

Case Study: Entrectinib (Rozlytrek®) - A Clinically Validated Application

The strategic value of the tetrahydro-2H-pyran-4-amine scaffold is powerfully demonstrated by its incorporation into the FDA-approved drug Entrectinib. Entrectinib is a potent inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK)[9].

The Role of the Tetrahydro-2H-pyran-4-amine Moiety in Entrectinib

In the structure of Entrectinib, the tetrahydro-2H-pyran-4-ylamino group is attached to a benzamide core. This moiety serves several critical functions:

-

Vector for Target Engagement: The amine linker provides a key attachment point to the core of the molecule, while the tetrahydropyran ring itself projects into the solvent-exposed region of the kinase ATP-binding pocket.

-

Solubility Enhancement: The polar nature of the tetrahydropyran ring contributes to the overall aqueous solubility of Entrectinib, which is crucial for its oral formulation.

-

Favorable ADME Profile: As previously discussed, this scaffold contributes to the drug's ability to cross the blood-brain barrier and evade efflux by P-gp, enabling its efficacy against brain metastases[8].

Molecular Interactions within the TRKA Kinase Domain